molecular formula C19H15ClN6O B11454695 N-(4-chlorophenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine

N-(4-chlorophenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11454695
M. Wt: 378.8 g/mol
InChI Key: UJVLUVWQSFJTKD-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazine ring substituted with a chlorophenyl group and a quinolin-8-yloxy moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common method includes the reaction of 4-chloroaniline with cyanuric chloride to form an intermediate, which is then reacted with quinolin-8-ol in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorophenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The quinoline moiety is known to interact with DNA and proteins, which may contribute to its anticancer properties. Additionally, the triazine ring can form stable complexes with metal ions, enhancing its activity in certain biological systems.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine
  • 8-chloro-N-(4-(trifluoromethoxy)phenyl)quinolin-2-amine
  • 2-((2-(1H-benzo[d]imidazol-2-yl)quinolin-8-ylimino)methyl)phenol

Comparison: this compound is unique due to its combination of a triazine ring with a quinoline moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, higher binding affinity to molecular targets, and greater efficacy in certain applications.

Properties

Molecular Formula

C19H15ClN6O

Molecular Weight

378.8 g/mol

IUPAC Name

2-N-(4-chlorophenyl)-6-(quinolin-8-yloxymethyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C19H15ClN6O/c20-13-6-8-14(9-7-13)23-19-25-16(24-18(21)26-19)11-27-15-5-1-3-12-4-2-10-22-17(12)15/h1-10H,11H2,(H3,21,23,24,25,26)

InChI Key

UJVLUVWQSFJTKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OCC3=NC(=NC(=N3)NC4=CC=C(C=C4)Cl)N)N=CC=C2

Origin of Product

United States

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